4-Methoxy-4'-hydroxychalcone
Description
Significance of Chalcones as Privileged Scaffolds in Drug Discovery
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thus offering a promising starting point for the development of new drugs. frontiersin.orghebmu.edu.cn Chalcones are widely recognized as privileged structures due to their relatively simple and easily synthesizable scaffold, which allows for extensive structural modifications. nih.govacs.org This versatility has enabled the creation of a vast library of chalcone (B49325) derivatives with a broad spectrum of pharmacological activities. nih.govnih.gov
The biological activities of chalcones are numerous and well-documented, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. nih.govmdpi.com The presence of the α,β-unsaturated ketone moiety is a key determinant of their biological reactivity, allowing them to interact with various cellular targets. nih.govrsc.org The ability to functionalize the two aromatic rings of the chalcone backbone provides a powerful tool for modulating their biological activity, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org Consequently, the chalcone scaffold has been extensively utilized in the design and synthesis of novel therapeutic agents for a wide range of diseases. hebmu.edu.cnnih.gov
Overview of Chalcone Derivatives in Pre-clinical Research
The preclinical evaluation of chalcone derivatives has demonstrated their significant potential in various therapeutic areas. nih.gov Numerous studies have investigated the efficacy of these compounds in cell-based assays and animal models, providing a strong foundation for their further development.
Preclinical research has highlighted the anticancer effects of chalcone derivatives against various cancer cell lines, including breast, colon, and leukemia. nih.govtandfonline.combohrium.com These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and target multiple signaling pathways involved in cancer development. tandfonline.comljmu.ac.uk
In the context of inflammation, chalcone derivatives have exhibited potent anti-inflammatory properties. nih.govmdpi.com They have been shown to inhibit the production of pro-inflammatory mediators and enzymes such as cyclooxygenases (COX). nih.govnih.gov For instance, certain chalcone derivatives have demonstrated selective inhibition of COX-2, an important target for anti-inflammatory drugs. nih.gov
Furthermore, the antioxidant activity of chalcone derivatives has been extensively studied. nih.govmdpi.com The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings is believed to contribute significantly to their radical scavenging properties. mdpi.com Preclinical studies have also explored the potential of chalcones as antimicrobial, antidiabetic, and neuroprotective agents. nih.gov
Synthesis of 4-Methoxy-4'-hydroxychalcone
The synthesis of this compound is most commonly achieved through the Claisen-Schmidt condensation reaction. scitepress.orgscispace.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. scispace.comiiste.org
In the case of this compound, the reactants are 4-hydroxyacetophenone and p-anisaldehyde (4-methoxybenzaldehyde). prepchem.comresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol (B145695). prepchem.comyoutube.com The base deprotonates the α-carbon of 4-hydroxyacetophenone to form an enolate ion, which then acts as a nucleophile and attacks the carbonyl carbon of p-anisaldehyde. scitepress.org Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, which is the this compound product. iiste.org
Alternative green synthesis methods, such as grinding techniques without a solvent, have also been reported for the synthesis of this compound, offering a more environmentally friendly approach. scitepress.orgscitepress.org
Biological Activities of this compound
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines. In one study, this compound, referred to as chalcone A, was tested against T47D (breast cancer) and WiDr (colon cancer) cell lines. researchgate.net The results showed that it had inhibitory effects on these cell lines. researchgate.net Another study synthesized a series of 4'-hydroxychalcone (B163465) derivatives and evaluated their cytotoxic potential against Jurkat (human T-cell leukemia) cells, where the methoxy-substituted derivative showed notable activity. tandfonline.com The presence and position of the methoxy group on the chalcone scaffold have been shown to influence the anticancer and cancer-selective properties of these derivatives. cellbiopharm.com
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are well-established, and this compound is no exception. Studies have shown that hydroxy and methoxy substituted chalcones possess promising anti-inflammatory effects. mdpi.com For example, 4-Hydroxy-4′-methoxychalcone has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com The anti-inflammatory activity of chalcones is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX). nih.gov
Antioxidant Activity
The antioxidant potential of chalcone derivatives is a significant area of research. The presence of hydroxyl and methoxy groups is a key structural feature for their antioxidant activity. mdpi.comru.ac.bd Studies on various hydroxychalcones have demonstrated their ability to scavenge free radicals. researchgate.net While specific studies focusing solely on the antioxidant activity of this compound are part of broader investigations, the general consensus is that the combination of hydroxyl and methoxy substituents contributes to the antioxidant capacity of the chalcone scaffold. mdpi.comresearchgate.net
Data Tables
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |
| 4-Hydroxyacetophenone | p-Anisaldehyde | NaOH or KOH | Claisen-Schmidt Condensation | This compound |
Table 2: Investigated Biological Activities of this compound
| Biological Activity | Cell Lines/Model | Key Findings |
| Anticancer | T47D, WiDr, Jurkat | Exhibited cytotoxic effects. researchgate.nettandfonline.com |
| Anti-inflammatory | In vitro models | Inhibited the release of pro-inflammatory cytokines. mdpi.com |
| Antioxidant | DPPH radical scavenging assay | Hydroxy and methoxy groups contribute to antioxidant potential. mdpi.comresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3 |
InChI Key |
RTCVAWRRHHSOCC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 4 Hydroxychalcone
Conventional Synthetic Approaches
Conventional methods for synthesizing chalcones typically involve the use of organic solvents and require significant reaction times. These approaches, while effective, are progressively being compared with newer, more sustainable methods.
The Claisen-Schmidt condensation is the cornerstone for synthesizing 4-Methoxy-4'-hydroxychalcone. This reaction involves the condensation of 4-hydroxyacetophenone with p-anisaldehyde (4-methoxybenzaldehyde). researchgate.netprepchem.com The reaction mechanism, whether acid or base-catalyzed, begins with the formation of a reactive intermediate from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final chalcone (B49325) structure. iiste.org
Acid-catalyzed Claisen-Schmidt condensations, often employing catalysts like hydrogen chloride (HCl), boron trifluoride (BF3), or sulfuric acid, are a possible route for chalcone synthesis. scitepress.orgscispace.comnih.gov However, this method is generally less favored due to significantly lower product yields, which typically range from 10% to 40%. scitepress.orgscispace.comrasayanjournal.co.in The presence of certain functional groups, such as hydroxyl groups on the aromatic aldehyde, can also impede the reaction under basic conditions, making the acid-catalyzed route a necessary, albeit low-yielding, alternative in some cases. scispace.com
Base-catalyzed condensation is the most common and efficient method for producing this compound. scispace.com Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used as catalysts in polar solvents like ethanol (B145695) or methanol (B129727). researchgate.netrjpbcs.com
One documented synthesis involves reacting equimolar amounts of p-anisaldehyde and 4-hydroxyacetophenone in an ethanol solution. prepchem.com An aqueous solution of sodium hydroxide is added, and the mixture is heated to 50°C and stirred for 24 hours. prepchem.com After neutralization with hydrochloric acid and crystallization, this method yields light yellow prismatic crystals of this compound with a reported yield of 80%. prepchem.com
Another approach utilizes potassium hydroxide (KOH) as the catalyst in a methanol solvent. researchgate.net The reaction between 4-hydroxyacetophenone and p-anisaldehyde is carried out by stirring the mixture at room temperature for 48 hours. This procedure has been reported to produce the desired chalcone in a high yield of 96%. researchgate.net
Table 1: Conventional Base-Catalyzed Synthesis of this compound
| Catalyst | Solvent | Reactants | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 4-hydroxyacetophenone + p-anisaldehyde | 50°C, 24 hours | 80% prepchem.com |
Claisen-Schmidt Condensation
Green Chemistry Approaches
In response to the environmental impact of conventional chemical synthesis, green chemistry principles are being increasingly applied. These methods aim to reduce or eliminate the use of hazardous solvents and decrease reaction times and energy consumption.
A key area of green synthesis is the development of solvent-free reaction conditions, which minimizes the generation of volatile organic compound (VOC) waste. jacsdirectory.com
Solvent-free synthesis of chalcones can be effectively achieved using grinding techniques. rsc.orgacs.org This mechanochemical method involves grinding the solid reactants together in a mortar and pestle, often with a solid catalyst. scitepress.orgrsc.org The friction from grinding generates localized heat, which provides the energy to drive the reaction forward without the need for an external heat source or solvent. scitepress.org
While specific data for the grinding synthesis of this compound is not widely reported, the synthesis of its isomer, 4-Hydroxy-4'-methoxychalcone, via this method provides a strong proof of concept. In this synthesis, 4-hydroxybenzaldehyde (B117250) and 4-methoxyacetophenone are ground with solid sodium hydroxide (NaOH) at room temperature. scitepress.org The reaction is rapid, often completing within 30 minutes. scitepress.org After simple workup involving dilution with water, neutralization, and recrystallization from ethanol, golden yellow crystals are obtained. scitepress.org This method is noted for its simplicity, speed, and efficiency, although reported yields can be modest, such as one instance reporting a 32.5% yield. scitepress.org The grinding technique represents a significant advancement in the eco-friendly production of chalcones. researchgate.netrasayanjournal.co.in
Table 2: Green Synthesis of 4-Hydroxy-4'-methoxychalcone via Grinding
| Catalyst | Reactants | Reaction Conditions | Yield (%) |
|---|
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of chalcones. This technique significantly reduces reaction times from hours to minutes or seconds while often improving product yields compared to traditional heating methods. globalresearchonline.netasianpubs.org The synthesis of this compound and related compounds typically involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde.
Under microwave irradiation, the reaction between 4-hydroxyacetophenone and p-anisaldehyde can be carried out in the presence of a catalyst, such as potassium hydroxide in methanol, to yield (E)-4'-hydroxy-4-methoxychalcone. researchgate.net This method offers advantages like enhanced reaction rates, cleaner reaction profiles, and often higher yields. globalresearchonline.netpharmacophorejournal.com For instance, a comparative study demonstrated that microwave-assisted synthesis of various chalcones resulted in yields ranging from 80-90%, with reaction times as short as 15-50 seconds, a stark contrast to the 8-15 hours required for conventional methods which yielded 54-75%. asianpubs.org
The efficiency of microwave synthesis is also evident in the preparation of related 2'-hydroxychalcones, which can be synthesized by mixing 2-hydroxyacetophenone (B1195853) derivatives with aromatic aldehydes in the presence of aqueous potassium hydroxide in methanol and irradiating the mixture in a microwave oven. orientjchem.org This approach has been shown to produce flavanones in a one-step process with excellent yields. orientjchem.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Chalcones asianpubs.org
| Chalcone | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) |
|---|---|---|
| 4,4'-Dihydroxychalcone | 15 h, 55% | 30 s, 85% |
| 4,4'-Dihydroxy-3-methoxychalcone | 15 h, 54% | 50 s, 80% |
| 2-Chloro-4'-hydroxychalcone | 10 h, 75% | 28 s, 85% |
| 4-Dimethylamino-4'-nitrochalcone | 11 h, 72% | 15 s, 88% |
This data underscores the significant advantages of microwave irradiation in terms of both reaction speed and product yield.
Ultrasound-Irradiated Synthesis
Ultrasound irradiation represents another green and efficient technique for chalcone synthesis. The application of ultrasonic waves can accelerate the reaction rate, reduce energy consumption, and simplify the synthesis process, often leading to higher yields. ekb.eg Similar to microwave-assisted synthesis, ultrasound-promoted chalcone synthesis is typically based on the Claisen-Schmidt condensation.
The synthesis of chalcone derivatives under ultrasonic irradiation has been successfully achieved by reacting substituted acetophenones with various benzaldehydes. ekb.eg This method has been shown to be more effective than conventional approaches due to shorter reaction times and improved yields. ekb.eg For example, the synthesis of 4-methoxy-4'-methyl chalcone using this technique has been reported, demonstrating its applicability to methoxy-substituted chalcones. ekb.eg
Various heterogeneous catalysts, including potassium carbonate, basic alumina, and pulverized potassium hydroxide, have been effectively used in conjunction with ultrasound irradiation for the synthesis of chalcones and their analogs. asianjpr.com The use of ultrasound provides a notable enhancement in both the reaction time and the yield of the final products. unair.ac.id
Advanced Synthetic Strategies for Chalcone Analogues
To explore new therapeutic possibilities, the basic chalcone scaffold is often modified through advanced synthetic strategies. These approaches aim to create novel analogues with improved pharmacological profiles.
Molecular Hybridization
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach can lead to hybrid compounds with enhanced affinity for biological targets, dual-acting capabilities, or improved pharmacokinetic properties. ijpsr.comtandfonline.com
In the context of chalcones, this strategy has been employed to create novel anticancer agents. researchgate.net For instance, the hybridization of xanthone (B1684191) and chalcone moieties has been explored to develop potential EGFR inhibitors. researchgate.net Similarly, linking chalcones to other anticancer scaffolds like benzodiazepines, imidazole, and benzothiazole (B30560) has been shown to result in hybrid molecules with complementary or enhanced pharmacological behavior. ijpsr.com The introduction of a 3-amino-4-methoxyphenyl group into the chalcone structure has been identified as a key pharmacophoric element for binding to the colchicine (B1669291) site of tubulin, thereby enhancing antiproliferative activity. tandfonline.com
Coupling Reactions
Modern cross-coupling reactions provide versatile and powerful tools for the synthesis of complex chalcone analogues that may be difficult to access through traditional condensation methods. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are well-established methods for forming carbon-carbon bonds and can be applied to the synthesis of chalcones. asianjpr.commdpi.com
Suzuki Reaction: This reaction can be used to synthesize chalcones by coupling a styryl boronic acid with a benzoyl chloride or by condensing a phenyl boronic acid with a cinnamoyl chloride. asianjpr.com
Heck Reaction: Chalcones can be prepared through the condensation of an aryl vinyl ketone with an aryl iodide under Heck reaction conditions. asianjpr.com
Sonogashira Coupling: A Sonogashira coupling–isomerization reaction allows for the synthesis of chalcones by treating electron-deficient (hetero)aryl halides with (hetero)aryl or alkenyl 1-propargyl alcohols in the presence of a palladium catalyst, often under microwave irradiation. asianjpr.com
These coupling reactions offer a high degree of flexibility in introducing a wide variety of substituents onto the chalcone framework, enabling the synthesis of diverse libraries of analogues for biological screening.
Enzymatic Glycosylation
Glycosylation, the enzymatic attachment of sugar moieties to a substrate, is a promising strategy to enhance the physicochemical properties of chalcones, such as water solubility and stability, which can in turn improve their bioavailability and therapeutic efficacy. mdpi.comnih.gov While chalcones possess a range of biological activities, their poor water solubility often limits their clinical application. mbl.or.kr
Recent studies have explored the enzymatic glycosylation of 4'-hydroxychalcones using various glucosyltransferases. mdpi.comnih.gov For instance, flavonoid 7-O-glucosyltransferase (Sbaic7OGT) from Scutellaria baicalensis has been identified as a particularly effective enzyme for the large-scale biotransformation of these compounds. mdpi.comnih.gov In one study, trans-4'-hydroxy-4-methoxychalcone was glycosylated with a high conversion rate of over 75%. mdpi.com
Another study demonstrated the use of a glycosyltransferase from Bacillus subtilis ATCC 6633 (BsGT1) for the glycosylation of various chalcone derivatives, including 4-hydroxy-4'-methoxychalcone. mbl.or.kr This enzymatic approach successfully converted the parent chalcones into their corresponding β-D-glucosides with yields up to 100% in a whole-cell biotransformation system, which avoids the need for expensive cofactors. mbl.or.kr
Table 2: Enzymatic Glycosylation of Chalcones using BsGT1 mbl.or.kr
| Substrate | Product | Yield |
|---|---|---|
| 4'-Hydroxychalcone (B163465) | Chalcone 4'-O-β-D-glucoside | 90.38% |
| 4'-Hydroxy-4-methylchalcone | 4-Methylchalcone 4'-O-β-D-glucoside | 100% |
| 4-Hydroxy-4'-methoxychalcone | 4'-Methoxychalcone (B191833) 4-O-β-D-glucoside | 74.79% |
These findings highlight the potential of enzymatic glycosylation as a selective and efficient method for producing novel chalcone glycoconjugates with potentially improved pharmaceutical properties. mdpi.comnih.govmbl.or.kr
Pre Clinical Biological Activities and Molecular Mechanisms of 4 Methoxy 4 Hydroxychalcone and Its Analogues
Anticancer/Antitumor Research
4-Methoxy-4'-hydroxychalcone and its analogues have demonstrated significant cytotoxic and antiproliferative activities across a variety of cancer cell lines. These synthetic and naturally occurring compounds have shown potential in inhibiting the growth of tumor cells, prompting further investigation into their mechanisms of action.
One area of focus has been on leukemia cell lines. Studies have evaluated the anticancer activity of methoxy (B1213986) chalcone (B49325) derivatives against K562 and HL-60 leukemia cells. The results indicated that the number and position of methoxy groups on the chalcone structure influence its anticancer efficacy and selectivity cellbiopharm.com. For instance, certain hydroxychalcone (B7798386) derivatives have exhibited notable cytotoxic effects on several human leukemia cell lines, including HL60, U937, K562, and Jurkat cells researchgate.net. Specifically, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone has been shown to induce apoptosis in K562 human leukemia cells researchgate.net.
In addition to leukemia, the effects of these compounds have been explored in solid tumors. For example, 4-hydroxychalcone (B181621) has been identified as a potent cytotoxin for MYCN-amplified neuroblastoma cells, which are associated with a poor prognosis in pediatric cancer nih.govnih.gov. This compound was found to be more effective against MYCN-amplified IMR-32 and SK-N-BE(2) neuroblastoma cells compared to non-MYCN-amplified SH-SY5Y cells and non-neuroblastoma human embryonic kidney cells nih.gov. Furthermore, combining 4-hydroxychalcone with conventional chemotherapy drugs like cisplatin or doxorubicin resulted in a greater reduction in cancer cell viability than either drug alone nih.govnih.gov.
The antiproliferative activity of these chalcones extends to other cancer types as well. A study on a 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid demonstrated a dose- and time-dependent reduction in the viability of HepG2 hepatocellular carcinoma and MCF7 breast carcinoma cells waocp.org. Similarly, 4,4′-dimethoxychalcone has been shown to inhibit cancer cell growth by increasing cellular reactive oxygen species (ROS) production researchgate.net. The antiproliferative effects of 2'-hydroxychalcone (B22705) and its methoxylated derivatives have also been observed in canine lymphoma and leukemia cell lines nih.gov.
The structural features of these chalcones play a crucial role in their cytotoxic activity. For instance, a study of 3,4,5-trimethoxylated chalcones on colorectal and prostatic cancer cells revealed that the position of the hydroxyl group can significantly impact antiproliferative effects mdpi.com.
Table 1: Cytotoxic and Antiproliferative Effects of this compound and its Analogues on Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line(s) | Observed Effects |
|---|---|---|
| Methoxy chalcone derivatives | K562 and HL-60 (Leukemia) | Influenced anticancer activity and selectivity cellbiopharm.com. |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | K562 (Leukemia) | Induced apoptosis researchgate.net. |
| 4-Hydroxychalcone | IMR-32 and SK-N-BE(2) (MYCN-amplified Neuroblastoma) | Potent cytotoxic effects nih.gov. |
| 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid | HepG2 (Hepatocellular Carcinoma), MCF7 (Breast Carcinoma) | Concentration and time-dependent reduction in cell viability waocp.org. |
| 4,4′-dimethoxychalcone | Various cancer cells | Inhibited cell growth via increased ROS production researchgate.net. |
| 2'-hydroxychalcone and its methoxylated derivatives | Canine lymphoma and leukemia cells | Selective antiproliferative activity nih.gov. |
A significant mechanism through which this compound and its analogues exert their anticancer effects is by inducing apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in various cancer cells, leading to their elimination.
For instance, a methoxychalcone derivative, WJ9708011, was found to induce apoptosis in human prostate cancer cells nih.gov. This was accompanied by a G1 arrest of the cell cycle. Similarly, the natural chalcone lonchocarpin has been demonstrated to decrease cell proliferation by activating caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade ljmu.ac.uk.
The induction of apoptosis by chalcones is a recurring theme in anticancer research. Licochalcone A, another chalcone derivative, has been shown to induce apoptosis in human osteosarcoma cells through the activation of the p38MAPK pathway, which is involved in mitochondrial-mediated apoptosis mdpi.com. Furthermore, a study on 2'-hydroxychalcone and its methoxylated derivatives revealed their ability to induce apoptosis in canine lymphoma and leukemia cell lines, with the addition of two methoxy groups increasing the proapoptotic potential nih.gov.
The tumor suppressor protein p53 plays a critical role in regulating cell cycle and apoptosis. Several studies have indicated that chalcones can modulate the p53 pathway to exert their anticancer effects.
Synthetic chalcones have been shown to block the G2/M phase of the cell cycle and increase the expression of p53 and Bax, a pro-apoptotic protein, leading to the activation of caspase-3 and subsequent cell death ljmu.ac.uk. The re-establishment of p53 activity is a key strategy in cancer therapeutics, as this protein is often inactivated in cancer cells researchgate.net. Chalcones have been identified as potential agents to achieve this.
Research has demonstrated that certain chalcones can lead to increased protein levels of p53, p21, and PUMA in non-small cell lung cancer cells, contributing to their tumor cell growth inhibitory effects nih.gov. A 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid was also found to affect the protein and mRNA expression levels of p53 in HepG2 and MCF7 cell lines waocp.org.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic members. Dysregulation of these proteins is a hallmark of cancer, allowing cancer cells to evade apoptosis biosynth.com. Chalcones have been found to influence this delicate balance, pushing cancer cells towards apoptosis.
The Bcl-2 family consists of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins like Bax and Bak biosynth.comresearchgate.net. The interactions between these members are critical in determining a cell's fate researchgate.net. A methoxychalcone derivative, WJ9708011, has been shown to induce apoptosis in human prostate cancer cells, a process in which Bcl-2 family proteins are known to play a crucial role nih.gov.
The activation of pro-apoptotic members and/or inhibition of anti-apoptotic members of the Bcl-2 family is a key mechanism for inducing apoptosis. For example, the natural chalcone lonchocarpin was found to activate the pro-apoptotic protein Bax ljmu.ac.uk. Similarly, a synthetic chalcone was shown to increase Bax expression, leading to caspase-3 activation and cell death ljmu.ac.uk. The development of BH3-mimetics, which mimic the action of pro-apoptotic BH3-only proteins to antagonize anti-apoptotic Bcl-2 family members, is a promising area of cancer therapy biosynth.com.
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. Chalcones have been shown to enhance the apoptotic effects of TRAIL.
Studies have demonstrated that chalcones can enhance TRAIL-induced apoptosis in prostate cancer cells cellbiopharm.com. This suggests that these compounds may sensitize cancer cells to TRAIL-mediated cell death, potentially offering a synergistic therapeutic approach.
In addition to inducing apoptosis, this compound and its analogues can inhibit the proliferation of cancer cells by arresting the cell cycle at various phases. This prevents the cancer cells from dividing and growing.
A methoxychalcone derivative, WJ9708011, was found to induce a G1 phase arrest in the cell cycle of human prostate cancer cells nih.gov. This arrest was confirmed by the down-regulation of several G1-phase regulators, including cyclin D1, cyclin E, and cyclin-dependent kinases (Cdk) 4 and 2 nih.gov. Similarly, a chalcone glycoside derived from Brassica rapa L. was found to induce G0/G1 arrest in neuroblastoma cells by inhibiting the phosphorylation of the retinoblastoma protein (Rb) and the release of the E2F transcription factor alliedacademies.org.
Other chalcones have been shown to arrest the cell cycle at different phases. For example, a synthetic chalcone was found to induce cell cycle arrest in the G2/M phase in cervical cancer (HeLa) cells ljmu.ac.uk. Flavokawain B, another chalcone, caused G2/M phase arrest in human oral carcinoma cells ljmu.ac.uk. A 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid also caused cell cycle arrest at the G2/M stage in HepG2 and MCF7 cells waocp.org. Furthermore, quantitative proteomic analysis of cells treated with 4,4′-dimethoxychalcone showed a downregulation of proteins associated with cell cycle progression, which was confirmed by cell cycle analysis researchgate.net.
Table 2: Effects of this compound and its Analogues on Cell Cycle Progression
| Compound/Analogue | Cancer Cell Line(s) | Phase of Cell Cycle Arrest |
|---|---|---|
| Methoxychalcone derivative (WJ9708011) | Human prostate cancer cells | G1 phase nih.gov. |
| Chalcone glycoside from Brassica rapa L. | Neuroblastoma cells | G0/G1 phase alliedacademies.org. |
| Synthetic chalcone (L1) | HeLa (Cervical cancer) | G2/M phase ljmu.ac.uk. |
| Flavokawain B | Human oral carcinoma cells | G2/M phase ljmu.ac.uk. |
| 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid | HepG2 (Hepatocellular Carcinoma), MCF7 (Breast Carcinoma) | G2/M stage waocp.org. |
| 4,4′-dimethoxychalcone | Various cancer cells | Downregulation of cell cycle progression proteins researchgate.net. |
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and progression. The inhibition of angiogenesis is a key strategy in cancer therapy. Research has shown that certain chalcone derivatives possess anti-angiogenic properties.
An analogue, 4-hydroxychalcone, has been demonstrated to suppress several key steps in the angiogenesis process. Studies have shown that it can inhibit the proliferation, migration, and tube formation of endothelial cells. ijper.org The mechanism of this inhibition is linked to the suppression of growth factor pathways, specifically by modulating the phosphorylation of extracellular signal-regulated kinase (ERK)-1/-2 and Akt kinase induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). ijper.org In vivo studies using the chick chorioallantoic membrane (CAM) assay have further confirmed the potent inhibitory effect of 4-hydroxychalcone on bFGF-driven neovascularization. ijper.org
Another related compound, methyl hydroxychalcone, has also shown significant anti-angiogenic activity in a dose-dependent manner in the rat aorta assay and demonstrated a notable perturbation of blood vessels in the CAM assay. nih.gov This compound was found to inhibit the proliferation and formation of capillary-like tubes in VEGF-induced human umbilical vein endothelial cells (HUVECs) and reduce the levels of VEGF-165 in HUVEC lysates, suggesting that it blocks the VEGF signaling pathway. nih.gov
Table 1: Anti-angiogenic Activity of this compound Analogues
| Compound | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| 4-hydroxychalcone | Endothelial Cell Proliferation, Migration, and Tube Formation Assays | Suppressed multiple steps of angiogenesis; Modulated VEGF- and bFGF-induced phosphorylation of ERK-1/-2 and Akt kinase. | ijper.org |
| 4-hydroxychalcone | Chick Chorioallantoic Membrane (CAM) Assay | Demonstrated potent inhibition of bFGF-driven neovascularization. | ijper.org |
| Methyl hydroxychalcone | Rat Aorta Assay | Showed significant dose-dependent anti-angiogenic activity. | nih.gov |
| Methyl hydroxychalcone | CAM Assay | Caused significant perturbation of blood vessels. | nih.gov |
| Methyl hydroxychalcone | VEGF-induced HUVECs | Inhibited proliferation and capillary-like tube formation; Reduced VEGF-165 levels. | nih.gov |
Anti-metastatic Activity
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. The inhibition of metastatic processes, such as cell invasion and migration, is a critical goal of cancer treatment. While direct studies on this compound are limited, the broader class of chalcones has demonstrated anti-metastatic potential.
Chalcone derivatives have been shown to inhibit cancer cell migration and invasion, which are fundamental steps in the metastatic cascade. mdpi.com For instance, Xanthohumol, a prenylated chalcone, inhibits the proliferation, migration, and invasion of cancer cells. mdpi.com The mechanisms underlying the anti-metastatic effects of chalcones are multifaceted and can involve the modulation of various signaling pathways and the inhibition of enzymes crucial for invasion, such as matrix metalloproteinases (MMPs). MMPs are a family of enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.govmedchemexpress.com Some chalcones have been investigated for their potential to inhibit MMPs, which could contribute to their anti-metastatic effects.
Interference with Mitotic Spindle Formation
The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. Disruption of mitotic spindle formation can lead to cell cycle arrest and apoptosis, making it an effective target for anticancer therapies.
Tubulin is the protein subunit of microtubules, and its polymerization is a dynamic process critical for mitotic spindle formation and function. A number of chalcone derivatives have been identified as inhibitors of tubulin polymerization. medchemexpress.com These compounds can bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase and can induce apoptosis. medchemexpress.com
A notable analogue, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), has been shown to exert its antitumor activity by disrupting microtubule assembly. mdpi.com This compound was found to inhibit tubulin polymerization by binding to tubulin, which resulted in the formation of abnormal mitotic spindles. mdpi.com This disruption of microtubule structures leads to mitotic arrest and the subsequent activation of the caspase pathway, culminating in apoptotic cell death. mdpi.com
Table 2: Interference with Mitotic Spindle Formation by a this compound Analogue
| Compound | Activity | Molecular Mechanism | Consequence | Reference |
|---|---|---|---|---|
| 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Tubulin Polymerization Inhibition | Binds to tubulin, disrupting microtubule assembly. | Formation of abnormal mitotic spindles, G2/M phase cell cycle arrest, apoptosis. | mdpi.com |
Anti-inflammatory Research
Inflammation is a complex biological response implicated in various diseases. Chalcones have demonstrated significant anti-inflammatory properties through multiple mechanisms.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. The inhibition of COX enzymes is a common strategy for anti-inflammatory drugs.
Research has indicated that 4-Hydroxy-4′-methoxychalcone possesses promising anti-inflammatory properties, with studies showing its ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com Furthermore, various hydroxychalcone derivatives have been found to downregulate the expression of COX-2. mdpi.com
The two main isoforms of COX are COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize side effects.
Several 2'-hydroxychalcone derivatives have demonstrated potent inhibitory activity against PGE2 production in macrophages, primarily through the suppression of COX-2 induction. nih.govselleckchem.com For example, 2',4-dihydroxy-4'-methoxychalcone and 2'-hydroxy-4'-methoxychalcone have shown significant inhibition of TPA-induced PGE2 production by inhibiting the expression of COX-2 protein. nih.govselleckchem.com A structure-activity relationship study of synthetic 2'-hydroxychalcones revealed that the presence of methoxy or benzyloxy groups on the B ring of the chalcone structure was important for their inhibitory activity against COX-2 catalyzed prostaglandin (B15479496) production.
Table 3: Inhibition of Cyclooxygenase (COX) Enzymes by this compound and its Analogues
| Compound/Analogue | Target | Key Findings | Reference |
|---|---|---|---|
| 4-Hydroxy-4′-methoxychalcone | Pro-inflammatory Cytokines | Inhibited the release of TNF-α and IL-6. | mdpi.com |
| 2',4-dihydroxy-4'-methoxychalcone | COX-2 | Suppressed TPA-induced PGE2 production by inhibiting COX-2 protein expression. | selleckchem.com |
| 2'-hydroxy-4'-methoxychalcone | COX-2 | Suppressed TPA-induced PGE2 production by inhibiting COX-2 protein expression. | selleckchem.com |
| Synthetic 2'-hydroxychalcones | COX-2 | Structure-activity relationship indicated the importance of methoxy/benzyloxy groups on the B ring for inhibitory activity against PGE2 production. |
Modulation of Prostaglandin E2 (PGE2) Production
Certain analogues of this compound have demonstrated significant inhibitory effects on the production of Prostaglandin E2 (PGE2), a key mediator of inflammation. In studies using rat peritoneal macrophages stimulated with the protein kinase C activator 12-O-tetradecanoylphorbol 13-acetate (TPA), several 2'-hydroxychalcone derivatives were examined for their ability to suppress PGE2 production. nih.govresearchgate.net Among the tested compounds, 2',4-dihydroxy-4'-methoxychalcone and 2'-hydroxy-4'-methoxychalcone were identified as potent suppressors of PGE2 production, both exhibiting a 50% inhibitory concentration (IC50) value of 3 µM. nih.govresearchgate.netresearchgate.net
The mechanism underlying this inhibition is linked to the suppression of cyclooxygenase-2 (COX-2) protein expression. nih.govresearchgate.net Western blot analysis revealed that the induction of the COX-2 enzyme by TPA was inhibited by these chalcone derivatives, which directly correlated with the reduction in PGE2 production. nih.govresearchgate.net Notably, the active compounds did not inhibit the activity of the COX-2 enzyme itself but rather prevented its expression. nih.govresearchgate.net Further research has indicated that the presence of a 4'-methoxyl group is important for this potent inhibitory activity against PGE2 production. nih.govresearchgate.net Similarly, the analogue 4,2',5'-trihydroxy-4'-methoxychalcone was found to inhibit COX-2 expression, leading to a decrease in PGE2 production in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov
Table 1: Inhibition of Prostaglandin E2 (PGE2) Production by this compound Analogues
| Compound | Model/Stimulant | Key Finding | Mechanism |
| 2',4-Dihydroxy-4'-methoxychalcone | Rat peritoneal macrophages / TPA | Potent suppression of PGE2 production (IC50 = 3 µM) nih.govresearchgate.net | Inhibition of TPA-induced COX-2 protein expression nih.gov |
| 2'-Hydroxy-4'-methoxychalcone | Rat peritoneal macrophages / TPA | Potent suppression of PGE2 production (IC50 = 3 µM) nih.govresearchgate.net | Inhibition of TPA-induced COX-2 protein expression nih.gov |
| 4,2',5'-Trihydroxy-4'-methoxychalcone | Murine peritoneal macrophages / LPS | Reduction in PGE2 production nih.gov | Inhibition of COX-2 expression nih.gov |
Suppression of Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS) Expression
The anti-inflammatory properties of this compound analogues extend to the suppression of nitric oxide (NO) and the enzyme responsible for its production in inflammatory conditions, inducible nitric oxide synthase (iNOS). The chalcone derivative 4,2',5'-trihydroxy-4'-methoxychalcone was shown to inhibit iNOS expression, which consequently led to a reduction in NO production in LPS-stimulated murine peritoneal macrophages. nih.gov
Other synthetic methoxychalcone derivatives have also been identified as potent inhibitors of NO production and iNOS expression. researchgate.net For example, 2'-methoxy-4'6'-bis(methoxymethoxy)chalcone effectively inhibited NO production in LPS-stimulated RAW 264.7 murine macrophages by suppressing the expression of the iNOS gene. researchgate.net Another synthetic chalcone was found to reduce NO production by inhibiting the synthesis of iNOS protein. nih.gov This anti-inflammatory activity is partly attributed to the induction of heme oxygenase-1 (HO-1), a protective enzyme, which contributes to the suppression of NO. researchgate.netnih.gov
Table 2: Suppression of Nitric Oxide (NO) and iNOS by this compound Analogues
| Compound | Model/Stimulant | Effect on NO Production | Effect on iNOS Expression |
| 4,2',5'-Trihydroxy-4'-methoxychalcone | Murine peritoneal macrophages / LPS | Reduced NO production nih.gov | Inhibited iNOS expression nih.gov |
| 2'-Methoxy-4'6'-bis(methoxymethoxy)chalcone | RAW 264.7 macrophages / LPS | Inhibited NO production researchgate.net | Inhibited iNOS expression researchgate.net |
| 3′,4′,5′,3,4,5-Hexamethoxy-chalcone | Not specified | Reduced NO production nih.gov | Inhibited iNOS protein synthesis nih.gov |
Inhibition of Pro-inflammatory Cytokines
Analogues of this compound have been shown to suppress the production and signaling of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The compound 4,2',5'-trihydroxy-4'-methoxychalcone effectively suppressed the production of TNF-α in LPS-stimulated macrophages. nih.gov In a similar vein, 2′-Hydroxy-3,6′-dimethoxychalcone demonstrated a concentration-dependent inhibition of TNF-α production in LPS-stimulated RAW 264.7 cells. nih.gov
Furthermore, the closely related compound 4'-hydroxychalcone (B163465) has been extensively studied for its ability to interfere with TNF-α signaling. It inhibits the TNF-α-induced activation of the NF-κB pathway in a dose-dependent manner in leukemia cell lines. josorge.comnih.govelsevierpure.com This action prevents the expression of NF-κB target genes that are stimulated by TNF-α. nih.govselleckchem.com
The production of Interleukin-1 beta (IL-1β), another critical pro-inflammatory cytokine, is also modulated by chalcone derivatives. Research has shown that 4,2',5'-trihydroxy-4'-methoxychalcone suppresses the production of IL-1β in macrophages stimulated with LPS. nih.gov Additionally, the synthetic chalcone derivative 2-hydroxy-4'-methoxychalcone (AN07) was found to decrease the upregulation of IL-1β in human aortic smooth muscle cells stimulated by oxidized low-density lipoprotein (Ox-LDL). nih.govresearchgate.net
The inhibitory effects of these chalcones extend to Interleukin-6 (IL-6), a cytokine involved in both acute and chronic inflammation. The synthetic analogue 2-hydroxy-4'-methoxychalcone (AN07) was observed to decrease the Ox-LDL-stimulated upregulation of IL-6 in human aortic smooth muscle cells. nih.govresearchgate.net Similarly, 2′-Hydroxy-3,6′-dimethoxychalcone was found to inhibit the production of IL-6 in a concentration-dependent manner in LPS-stimulated RAW 264.7 macrophages. nih.gov
Table 3: Inhibition of Pro-inflammatory Cytokines by this compound Analogues
| Cytokine | Compound | Model/Stimulant | Observed Effect |
| TNF-α | 4,2',5'-Trihydroxy-4'-methoxychalcone | Murine peritoneal macrophages / LPS | Suppressed TNF-α production nih.gov |
| 4'-Hydroxychalcone | Leukemia cell lines / TNF-α | Inhibited TNF-α-induced NF-κB pathway activation josorge.comnih.govelsevierpure.com | |
| 2′-Hydroxy-3,6′-dimethoxychalcone | RAW 264.7 macrophages / LPS | Inhibited TNF-α production nih.gov | |
| IL-1β | 4,2',5'-Trihydroxy-4'-methoxychalcone | Murine peritoneal macrophages / LPS | Suppressed IL-1β production nih.gov |
| 2-Hydroxy-4'-methoxychalcone | Human aortic smooth muscle cells / Ox-LDL | Decreased IL-1β upregulation nih.govresearchgate.net | |
| IL-6 | 2-Hydroxy-4'-methoxychalcone | Human aortic smooth muscle cells / Ox-LDL | Decreased IL-6 upregulation nih.govresearchgate.net |
| 2′-Hydroxy-3,6′-dimethoxychalcone | RAW 264.7 macrophages / LPS | Inhibited IL-6 production nih.gov |
Regulation of Nuclear Factor Kappa B (NF-κB) Signaling Pathway
A central mechanism for the anti-inflammatory effects of this compound and its analogues is the regulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov
The analogue 4'-hydroxychalcone has been shown to inhibit TNF-α-induced NF-κB activation in a dose-dependent manner, with one study reporting an IC50 of 30 µM. josorge.comnih.govelsevierpure.commedchemexpress.com The molecular mechanism involves the inhibition of proteasome activity. nih.govelsevierpure.commedchemexpress.com By inhibiting the proteasome, 4'-hydroxychalcone prevents the degradation of the inhibitory protein IκBα. nih.govelsevierpure.com This keeps NF-κB sequestered in the cytoplasm, thereby preventing the nuclear translocation of its active subunits, p50 and p65. nih.govelsevierpure.com
Similarly, 4,2',5'-trihydroxy-4'-methoxychalcone has been observed to suppress the phosphorylation and subsequent degradation of IκB-α, which also blocks the nuclear translocation of the p65 subunit in LPS-stimulated macrophages. nih.gov This inhibition of NF-κB activation is a critical upstream event that explains the broad suppression of various pro-inflammatory mediators, including NO, PGE2, TNF-α, and IL-1β, by these compounds. nih.gov
Modulation of Activator Protein 1 (AP-1) Activation
Current research on the direct modulation of Activator Protein 1 (AP-1) activation by this compound is limited. While the broader class of chalcones has been investigated for anti-inflammatory and chemopreventive properties, which often involve transcription factors like AP-1, specific studies on this compound's interaction with the AP-1 pathway are not extensively documented in the available literature. The AP-1 transcription factor, a dimer composed of proteins from the Jun and Fos families, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Its activity is regulated by various upstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. While some chalcone derivatives have been shown to influence these pathways, further research is required to elucidate the specific effects of this compound on AP-1 activation.
Antioxidant Research
The antioxidant properties of this compound and its analogues have been a subject of significant scientific inquiry. These compounds exhibit a capacity to counteract oxidative stress through various mechanisms, which will be explored in the following subsections.
Direct Free Radical Scavenging Mechanisms
Chalcones, as a class of compounds, are recognized for their antioxidant properties, which are largely attributed to their chemical structure researchgate.net. The presence of hydroxyl and methoxy groups on the aromatic rings of this compound is believed to play a significant role in its ability to directly scavenge free radicals mdpi.comnih.gov. These functional groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The α,β-unsaturated keto group in the chalcone backbone also contributes to its reactivity and potential to interact with radical species researchgate.net.
The direct free radical scavenging activity of various hydroxychalcones and methoxychalcones has been demonstrated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay mdpi.com. In this assay, the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical is measured. Studies on related chalcone derivatives have indicated that the substitution pattern of hydroxyl and methoxy groups on the phenyl rings significantly influences the radical scavenging capacity nih.gov. For instance, the presence of a hydroxyl group is often considered crucial for this activity nih.gov.
Reduction of Oxidative Stress Markers
Beyond direct radical scavenging, this compound and its analogues have been shown to mitigate oxidative stress by reducing the levels of oxidative stress markers. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.
A study on 2'-hydroxy-4'-methoxychalcone, a positional isomer of the title compound, demonstrated its ability to diminish lipopolysaccharide (LPS)-induced increases in ROS levels and oxidative stress in RAW 264.7 macrophages nih.gov. This effect was associated with the downregulation of gp91phox expression, a component of the NADPH oxidase complex responsible for ROS production, and an increase in the levels of the endogenous antioxidant glutathione (B108866) (GSH) nih.gov. Similarly, 4-hydroxychalcone has been found to decrease lung oxidative stress in a murine model of allergic asthma nih.gov.
Furthermore, research on other chalcone derivatives has shown their efficacy in reducing lipid peroxidation, a key marker of oxidative damage to cell membranes nih.govrsdjournal.org. In vitro studies have demonstrated that certain chalcones can significantly reduce the levels of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation rsdjournal.org. This suggests that this compound may exert a protective effect against oxidative damage to lipids.
Activation of Nrf2-Antioxidant Responsive Element (ARE) Pathway
A pivotal mechanism underlying the antioxidant effects of many chalcones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Responsive Element (ARE) signaling pathway researchgate.netnih.gov. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes mdpi.comuniroma1.it. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like chalcones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes, initiating their transcription mdpi.com.
Studies on analogues of this compound have provided evidence for their role as Nrf2 activators. For instance, 2'-hydroxy-4'-methoxychalcone was found to stimulate the Nrf2 and heme oxygenase-1 (HO-1) pathways in RAW 264.7 macrophages nih.gov. Similarly, 4-hydroxychalcone has been shown to activate the Nrf2 pathway in a model of allergic airway inflammation nih.gov. The activation of this pathway by chalcones is considered a key strategy for enhancing the endogenous antioxidant defense system researchgate.net.
One of the critical downstream targets of the Nrf2 pathway is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties nih.gov. Research has demonstrated that chalcone derivatives can induce the expression of HO-1. A study on 4,2',5'-trihydroxy-4'-methoxychalcone, a structurally related compound, showed that it induced HO-1 expression through the nuclear translocation of Nrf2 in murine macrophages nih.gov. This induction of HO-1 contributed to the compound's anti-inflammatory effects nih.gov.
Furthermore, the synthetic chalcone derivative 2'-hydroxy-4'-methoxychalcone has been shown to stimulate the Nrf2/HO-1 antioxidant pathway nih.gov. The upregulation of HO-1 by these chalcones is a key mechanism by which they protect cells from oxidative stress and inflammation.
Another important downstream target of Nrf2 activation is the Glutamylcysteine Ligase Catalytic Subunit (GCLC). GCLC is the rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant. By upregulating the expression of GCLC, Nrf2 activation leads to increased GSH levels, thereby enhancing the cell's antioxidant capacity.
Antimicrobial Research
Chalcones, a class of compounds characterized by an open-chain flavonoid structure, have garnered significant attention for their broad spectrum of antimicrobial activities. The presence of an α,β-unsaturated ketone moiety is a key structural feature responsible for their biological actions. Modifications to the two aromatic rings, such as the inclusion of methoxy and hydroxyl groups, can modulate this activity.
The antibacterial effects of chalcones and their analogues are attributed to several mechanisms of action. These compounds are known to interfere with critical bacterial cellular processes. General mechanisms for chalcones include the inhibition of essential enzymes such as DNA gyrase B and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which are vital for DNA replication and cell wall biosynthesis, respectively. Furthermore, some chalcones can inhibit the function of efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby contributing to drug resistance.
The presence of hydroxyl and methoxy substituents on the aromatic rings of the chalcone scaffold is often associated with enhanced antibacterial efficacy. The α,β-unsaturated keto group in chalcones is a reactive system that can interact with biological nucleophiles, such as sulfhydryl groups in enzymes, leading to the disruption of their function. Some heterocyclic chalcones have been observed to cause damage to the bacterial cell wall.
While specific mechanistic studies on this compound are limited, research on closely related analogues provides insight into its potential antibacterial action. For instance, the analogue (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one has been evaluated for its minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 1000 |
| Escherichia coli | 500 |
Chalcones exhibit a range of antifungal activities through various mechanisms. A primary mode of action involves the disruption of the fungal cell membrane and wall. Some studies suggest that methoxylated chalcones can cause direct membrane damage. Another identified mechanism is the inhibition of the synthesis of 1,3-beta-D-glucan, a critical polysaccharide component of the fungal cell wall, which leads to cell lysis. Additionally, certain chalcone derivatives can interfere with fungal cell division by inhibiting the polymerization of tubulin into microtubules.
The reactivity of the α,β-unsaturated ketone moiety allows chalcones to interact with intracellular thiol groups, such as those in cysteine residues of enzymes, potentially inhibiting key metabolic pathways like glutathione-S-transferase, which is often involved in drug resistance.
A study focusing on a series of chalcones derived from 3'-methoxy-4'-hydroxyacetophenone demonstrated significant efficacy against the dermatophyte Trichophyton rubrum, a common cause of skin and nail infections in humans. These analogues showed potent activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.govresearchgate.net
| Compound Class | Fungal Species | MIC Range (µg/mL) |
|---|---|---|
| Chalcones derived from 3'-methoxy-4'-hydroxyacetophenone | Trichophyton rubrum (4 strains) | 0.015–1.25 |
The antiviral properties of chalcones are broad and multifaceted, targeting various stages of the viral life cycle. These compounds can inhibit the activity of crucial viral enzymes, including reverse transcriptase, integrase, and proteases, which are necessary for the replication of viruses like HIV. nih.gov For other viruses, chalcones have been shown to inhibit neuraminidase, an enzyme essential for the release of new viral particles from infected cells.
Recent research has highlighted the potential of hydroxy-chalcone analogues against coronaviruses. One study found that 4-hydroxychalcone, an isomer of the subject compound, potently inhibits the replication of human coronavirus HCoV-OC43. gsconlinepress.com The mechanism of this inhibition was identified as the targeting of the host cell's epidermal growth factor receptor (EGFR). gsconlinepress.com By binding to EGFR, the compound disrupts the EGFR/AKT/ERK1/2 signaling pathway, which the virus hijacks for its replication. gsconlinepress.com This host-targeting mechanism presents a promising strategy for developing broad-spectrum antiviral agents. gsconlinepress.com
Furthermore, other methoxy and hydroxy-substituted chalcones have demonstrated inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. medchemexpress.comnih.gov Inhibition of this enzyme is critical as it blocks the processing of viral polyproteins, thereby halting viral replication.
| Compound | Virus | Target | IC₅₀ | CC₅₀ |
|---|---|---|---|---|
| 4-hydroxychalcone | Human coronavirus HCoV-OC43 | EGFR Signaling Pathway | Not specified in abstract | 24.63 ± 2.19 µM |
Chalcones with hydroxy and methoxy substitutions have shown significant promise as antiparasitic agents, particularly against kinetoplastid parasites such as Leishmania and Trypanosoma. The mechanisms of action appear to be multifaceted and may involve direct effects on the parasite's cellular machinery.
One notable analogue, 2',6'-dihydroxy-4'-methoxychalcone, isolated from Piper aduncum, has demonstrated potent activity against Leishmania amazonensis. Studies have shown that this compound is effective against both the extracellular promastigote and the intracellular amastigote forms of the parasite. The mechanism appears to be a direct toxic effect on the parasite, specifically targeting the mitochondria. Ultrastructural analysis revealed that the compound causes significant enlargement and disorganization of the parasite's mitochondria, without affecting the host macrophage organelles, suggesting a selective toxicity. This effect is not mediated by the activation of nitric oxide production in the host cell.
Another analogue, 2′,4′-dimethoxy-6′-hydroxychalcone, has shown potent activity against several parasitic species. This compound was found to be highly effective against Trypanosoma brucei brucei, the parasite responsible for African sleeping sickness, as well as Trypanosoma congolense and Leishmania mexicana.
| Compound | Parasite | Activity Metric | Value |
|---|---|---|---|
| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania amazonensis (promastigotes) | ED₅₀ | 0.5 µg/mL |
| Leishmania amazonensis (amastigotes) | ED₅₀ | 24 µg/mL | |
| 2′,4′-dimethoxy-6′-hydroxychalcone | Trypanosoma brucei brucei | EC₅₀ | 0.58 µg/mL (2.04 µM) |
| Trypanosoma congolense | EC₅₀ | 2.5 µg/mL | |
| Leishmania mexicana | EC₅₀ | 5.2 µg/mL |
Enzyme Inhibition Studies
Chalcone derivatives have emerged as a significant class of cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
The structural features of chalcones, including the substitution patterns on their aromatic rings, play a crucial role in their inhibitory potency and selectivity. Studies on various chalcone analogues have indicated that the presence and position of methoxy groups can significantly influence their activity. For instance, some research suggests that a 4-methoxy substituent on one of the aromatic rings can be favorable for BChE inhibition.
| Compound Class/Derivative | Enzyme | IC₅₀ Range | Inhibition Type |
|---|---|---|---|
| General Chalcone Derivatives | AChE | 22 - 37.6 µM | Mixed-type |
| Benzofuran-Chalcone Hybrids (e.g., compound 2f) | AChE | 0.024 µM | Mixed-type |
| Sulfonamide-containing Chalcones | BChE | Kᵢ = 9.8 - 72.2 µM | Reversible, Mixed-type |
| 4a (a specific chalcone derivative) | AChE | 4.68 µM | Mixed-type |
Myeloperoxidase Inhibition
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils, playing a critical role in the innate immune system's defense mechanism. However, excessive MPO activity is linked to the progression of various inflammatory diseases, making it a significant therapeutic target. Chalcone derivatives have emerged as a promising class of MPO inhibitors.
Research into the inhibitory effects of chalcone analogues on MPO has revealed potent activity. A study evaluating a series of chalcones demonstrated strong inhibition of MPO, with IC50 values ranging from 0.05 to 0.828 µM nih.gov. Notably, 4,4'-difluorochalcone was identified as a particularly effective inhibitor with an IC50 of 0.05 µM nih.gov. Molecular docking studies suggest that these chalcone derivatives bind favorably within the MPO active site nih.gov.
Furthermore, specific structural modifications to the chalcone scaffold have been shown to yield potent MPO inhibition. A series of 4'-aminochalcones were evaluated for their ability to inhibit the chlorinating activity of MPO. Several analogues, including 4'-aminochalcone, 4'-amino-4-fluorochalcone, and 4'-amino-4-methylchalcone, displayed significant inhibitory potency, with IC50 values comparable to that of the well-known MPO inhibitor, 5-fluorotryptamine nih.gov. These findings indicate that the chalcone framework is a viable scaffold for developing pharmacological agents targeting inflammatory conditions mediated by myeloperoxidase nih.gov.
Glycosidase Inhibition (α-Amylase, α-Glucosidase)
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus rsc.org. Chalcones and their derivatives have garnered significant attention for their potential as inhibitors of these enzymes nih.govresearchgate.net. The simple, modifiable structure of chalcones allows for the synthesis of a wide variety of derivatives with significant inhibitory activity, often comparable or superior to standard inhibitors nih.govresearchgate.net.
The inhibitory effects of chalcones are influenced by the type and position of substituents on their aromatic rings rsc.org. Studies have shown that the presence of hydroxyl groups at specific positions, such as C-2' and C-4' on the A ring and C-3 and C-4 on the B ring, tends to enhance the inhibitory activity against α-amylase and α-glucosidase rsc.org. The inclusion of methoxy groups has also been explored, with various methoxy-substituted chalcones demonstrating inhibitory potential rsc.orgcabidigitallibrary.org. This structural insight provides a basis for designing new chalcone-based antidiabetic agents rsc.org. For instance, a series of chalcones containing a pyrrolidine moiety were synthesized and showed dual inhibitory effects against both α-amylase and α-glucosidase acs.org.
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|---|
| Pyrrolidine-Chalcone Analogue (Compound 3) | 14.61 ± 0.12 | 25.38 ± 2.09 | acs.org |
DNA Topoisomerase I Inhibition
DNA topoisomerases are crucial enzymes that manage the topological state of DNA during various cellular processes, including replication and transcription, making them important targets for anticancer drug development tandfonline.comresearchgate.net. Chalcones, known for their cytotoxic and anticancer properties, have been shown to interfere with the function of these enzymes tandfonline.com.
A study investigating a series of five 4'-hydroxychalcone derivatives demonstrated their varying abilities to inhibit mammalian DNA topoisomerase I tandfonline.com. The inhibitory activity was assessed by measuring the enzyme's ability to relax supercoiled plasmid DNA. Among the tested compounds, 3-(p-chlorophenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one (IV) exhibited the strongest inhibition, while 3-(p-methoxyphenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one (III) showed no effect on the enzyme's relaxation ability under the experimental conditions tandfonline.comtandfonline.com. The study found a potential correlation between the physicochemical properties of the compounds, such as their Hammett values, and their topoisomerase I inhibitory activity tandfonline.com.
| Compound | B-Ring Substituent | Inhibition (%) at 1 µg/µL | Reference |
|---|---|---|---|
| I | -H | 42 | tandfonline.com |
| II | -CH3 | 26 | tandfonline.com |
| III | -OCH3 | No effect | tandfonline.comtandfonline.com |
| IV | -Cl | 76 | tandfonline.comtandfonline.com |
| V | 2-thienyl | Negligible effect | tandfonline.com |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a major strategy for developing depigmenting agents used in cosmetics and for treating hyperpigmentation disorders nih.govtandfonline.com. Chalcones, particularly those with hydroxyl and alkoxy substituents, have been identified as potent tyrosinase inhibitors researchgate.netresearchgate.net.
The structure-activity relationship of chalcones as tyrosinase inhibitors is highly dependent on the position of hydroxyl groups on the aromatic rings nih.gov. Research indicates that a 2,4-substituted resorcinol unit on the B ring significantly contributes to high inhibitory potency nih.gov. For example, 2,4,2',4'-tetrahydroxychalcone and 2,4,3',4'-tetrahydroxychalcone have been identified as exceptionally active tyrosinase inhibitors, with IC50 values in the nanomolar to micromolar range nih.gov. The presence of methoxy groups also influences activity, suggesting that the electronic and steric properties of substituents play a crucial role in the interaction with the enzyme's active site researchgate.net. These findings highlight the potential of designing optimized chalcone structures as effective agents for modulating pigmentation nih.gov.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2,4,2',4'-Tetrahydroxychalcone | 0.02 | nih.gov |
| 2,4,3',4'-Tetrahydroxychalcone | 0.2 | nih.gov |
Compound Index
| Compound Name |
|---|
| 4,4'-Difluorochalcone |
| 4'-Aminochalcone |
| 4'-Amino-4-fluorochalcone |
| 4'-Amino-4-methylchalcone |
| 5-Fluorotryptamine |
| 3-Phenyl-1-(4'-hydroxyphenyl)-2-propen-1-one |
| 3-(p-Methylphenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one |
| 3-(p-Methoxyphenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one |
| 3-(p-Chlorophenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one |
| 3-(2-Thienyl)-1-(4'-hydroxyphenyl)-2-propen-1-one |
| 2,4,2',4'-Tetrahydroxychalcone |
| 2,4,3',4'-Tetrahydroxychalcone |
Structure Activity Relationship Sar Studies of 4 Methoxy 4 Hydroxychalcone Derivatives
Impact of Substituent Position and Nature on Biological Activity
The strategic placement and electronic properties of substituents on the phenyl rings of the chalcone (B49325) scaffold are critical determinants of their biological effects. tandfonline.com
The presence and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on both ring A and ring B of the chalcone structure play a pivotal role in modulating biological activity. nih.govnih.gov Generally, these electron-donating groups are associated with enhanced anti-inflammatory and anticancer properties. bohrium.comnih.gov
For instance, studies have shown that 2'-hydroxy chalcone derivatives are often potent compounds. nih.govresearchgate.net The presence of a hydroxyl group at the 2'-position on ring A is considered important for certain biological activities. bohrium.com Furthermore, the antioxidant activity of chalcones with hydroxyl groups on ring B has been reported to increase in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov The combination of hydroxyl and methoxy groups on both rings has been linked to strong anti-inflammatory properties. nih.gov For example, 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone has demonstrated significant anti-inflammatory activity by reducing the expression of pro-inflammatory cytokines. mdpi.com
In some cases, the presence of methoxy groups on ring A can reduce activity against certain bacterial species, as observed in a study on M. luteus. mdpi.com Conversely, other research has indicated that a methoxy group can contribute to a more significant toxic effect in certain contexts. iainponorogo.ac.id The interplay between hydroxyl and methoxy groups is complex; for example, in one study, the interchange of the positions of these groups led to a loss of activity. jocpr.com
The following table summarizes the influence of hydroxyl and methoxy group positioning on the biological activity of chalcone derivatives based on various studies.
| Ring A Substituent | Ring B Substituent | Observed Biological Activity/Property | Reference |
| 2'-hydroxy | Unsubstituted | Potent antioxidant and anti-inflammatory properties | who.int |
| 2'-hydroxy | 2,5-dimethoxy | Antiproliferative and proapoptotic activity | nih.gov |
| 2'-hydroxy | 4',6'-dimethoxy | Antiproliferative and proapoptotic activity | nih.gov |
| 2'-hydroxy | 4-methoxy | Good antitumor activity | researchgate.net |
| 4'-hydroxy | 4-methoxy | Promising anti-inflammatory properties | nih.gov |
| 4'-hydroxy | 3,4-dimethoxy | Promising anti-inflammatory properties | nih.gov |
| 2',4'-dihydroxy | Unsubstituted | Stronger anti-inflammatory activity than 4'-hydroxychalcone (B163465) | jocpr.com |
| 2'-hydroxy, 3',4',6'-tetramethoxy | Unsubstituted | Important anti-inflammatory activities | nih.gov |
| 2'-hydroxy, 3,5',5-trimethoxy | Unsubstituted | Eliminates Toll-like receptor inflammatory replay | nih.gov |
The electronic nature of substituents on the chalcone rings significantly impacts their biological efficacy. tandfonline.com Generally, electron-donating groups (EDGs) such as hydroxyl (-OH) and methoxy (-OCH3) tend to enhance certain biological activities, including anti-inflammatory and AChE inhibitory effects. bohrium.commdpi.com The presence of strong electron-donating groups can lead to potent anti-inflammatory activity. bohrium.com
Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens (-Cl, -F) can also enhance biological potency, particularly in the context of anticancer activity. tandfonline.com For example, chalcones with a chlorine atom in the para position have shown high activity. rsc.org However, for AChE inhibition, EWGs have been found to decrease activity. mdpi.com The strategic placement of these groups is crucial, as their effects can vary depending on their position on the aromatic rings. tandfonline.com
The table below illustrates the impact of various electron-donating and electron-withdrawing groups on the biological activities of chalcone derivatives.
| Substituent Group Type | Substituent | Position | Observed Biological Activity/Property | Reference |
| Electron-Donating | -OH, -OCH3 | Various | Enhanced anti-inflammatory and anticancer activity | bohrium.comnih.gov |
| Electron-Donating | -OCH3, -CH3 | Para | Better AChE inhibition than EWGs | mdpi.com |
| Electron-Donating | -NH2 | Para | Varied AChE inhibitory activity | mdpi.com |
| Electron-Withdrawing | -Cl | Para | High antibacterial activity | rsc.org |
| Electron-Withdrawing | -NO2, -Cl, -OCH3 | 4-position of phenyl ring | High inhibitory activity against various cancer cell lines | rsc.org |
| Electron-Withdrawing | -Cl, -F | Various | Lower AChE inhibition than EDGs | mdpi.com |
Halogen atoms, such as chlorine (-Cl) and bromine (-Br), are common electron-withdrawing substituents that can significantly modulate the biological profile of chalcone derivatives. mdpi.com The introduction of halogens can enhance properties like antioxidant and cytotoxic activity. researchgate.netmdpi.com
For instance, chalcones with halogen substituents have demonstrated improved cytotoxic activity in multiple cell lines. mdpi.com Specifically, derivatives with a chlorine atom at the para position of the B-ring have shown notable cytotoxic potential. tandfonline.com In terms of antioxidant activity, halogenated chalcones have been found to be more potent than their non-halogenated counterparts, with bromo and fluoro derivatives often being preferred over chloro substituents. who.int For example, 2-bromo-4′-methoxy chalcone was identified as having high radical scavenging activity. researchgate.net The position of the halogen is also critical; para-substituted derivatives often exhibit potent inhibition of certain enzymes. mdpi.com
The following table details the effects of different halogen substituents on the biological activities of chalcone derivatives.
| Halogen Substituent | Position | Observed Biological Activity/Property | Reference |
| Chlorine | Para | Enhanced cytotoxic activity | mdpi.comtandfonline.com |
| Bromine | Para | Enhanced cytotoxic activity | mdpi.com |
| Chlorine | Para | Good acetylcholinesterase inhibitory action | mdpi.com |
| Bromine | 2-position | High antioxidant activity | researchgate.net |
| Fluorine | 2- or 4-position | Better radical scavenging activity than chlorine | researchgate.net |
| Chlorine | 2-position | Poor antioxidant activity | researchgate.net |
Importance of the α,β-Unsaturated Carbonyl System
A central and indispensable feature of the chalcone scaffold is the α,β-unsaturated carbonyl system, also known as the enone moiety. rsc.orgresearchgate.net This reactive group is widely considered to be responsible for the broad spectrum of biological activities exhibited by chalcones. researchgate.netacs.org
The α,β-unsaturated carbonyl system functions as a Michael acceptor, making it susceptible to nucleophilic attack by biological molecules, particularly the thiol groups of cysteine residues in proteins and enzymes. researchgate.net This covalent interaction is believed to be a key mechanism underlying the biological effects of many chalcone derivatives. researchgate.net The reactivity of this system allows chalcones to bind to and modulate the function of various biological targets. rsc.org Docking studies have suggested that this system can be the functional group for nucleophilic attack in the catalytic sites of enzymes like the proteasome. nih.gov The saturation or steric hindrance of the double bond in this system can lead to a significant reduction in pharmacological activity. nih.gov
Steric and Electronic Factors in Activity Modulation
The biological activity of 4-Methoxy-4'-hydroxychalcone derivatives is intricately governed by a combination of steric and electronic factors. tandfonline.com The size, shape, and electronic properties of substituents on the aromatic rings can influence how the molecule interacts with its biological target.
Steric effects, which relate to the size and bulkiness of substituent groups, can impact the molecule's ability to fit into the active site of an enzyme or receptor. mdpi.com For example, the order of acetylcholinesterase inhibitory activity for a series of chalcones was found to be influenced by the steric effect of the substituent groups. mdpi.com Bulky hydrophobic groups have been found to be suboptimal for antioxidant activity. who.int
Electronic effects, stemming from the electron-donating or electron-withdrawing nature of substituents, alter the electron distribution within the molecule, which can affect its reactivity and binding affinity. tandfonline.com Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient sites on a target protein. rsc.org Conversely, electron-withdrawing groups can make the α,β-unsaturated carbonyl system a better Michael acceptor, facilitating covalent bond formation with nucleophilic residues. rsc.org The balance between hydrophilic and hydrophobic properties, influenced by substituents, is also crucial for drug-like characteristics. iainponorogo.ac.id
Correlating Chemical Reactive Indexes with Biological Efficacy
Quantum chemical calculations and the resulting reactive indexes can provide valuable insights into the biological efficacy of chalcone derivatives. These computational methods can help to rationalize and predict the activity of these compounds.
One important aspect is the study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO can be correlated with the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. These quantum chemical indices have been shown to have associations with various chemical and biochemical properties. acs.org
Computational Approaches in Chalcone Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the structural basis of ligand-protein interactions and to screen virtual libraries of compounds for potential biological activity.
Molecular docking simulations for chalcone (B49325) derivatives reveal that specific functional groups, such as the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups present in 4-Methoxy-4'-hydroxychalcone, play a crucial role in their interaction with protein targets. Studies on various hydroxy and methoxy chalcones have shown that these groups frequently participate in hydrogen bonding with key amino acid residues within the protein's binding pocket. unsoed.ac.idunsoed.ac.id
For instance, in docking studies against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, the hydroxyl and methoxy groups of chalcone derivatives have been shown to form hydrogen bonds with residues like Met769, Ala719, and Lys721. unsoed.ac.id Similarly, simulations with cyclin-dependent kinase 2 (CDK2), another cancer-related protein, indicated that bioactive chalcone compounds can fit within the binding pocket and form H-bonding interactions with essential amino acid residues. nih.gov The presence and position of these substituents significantly influence the binding mode and stability of the ligand-protein complex. unsoed.ac.id
The α,β-unsaturated carbonyl system, a defining feature of the chalcone scaffold, also contributes to interactions, often through hydrophobic and van der Waals forces with the receptor. nih.gov Analysis of these interactions provides a mechanistic understanding of a compound's biological activity and guides the design of new derivatives with enhanced affinity and selectivity.
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). A lower (more negative) binding energy value suggests a more stable and favorable interaction between the ligand and the protein. nih.gov
Computational studies on a series of hydroxychalcone (B7798386) derivatives targeting the EGFR protein have demonstrated a range of binding energies. unsoed.ac.id For example, 2',5'-dihydroxy-3,4-dimethoxychalcone, a compound with a substitution pattern related to this compound, exhibited a strong binding affinity with a value of -7.67 kcal/mol, indicating a very stable interaction with EGFR. unsoed.ac.idunsoed.ac.id These in silico predictions help prioritize compounds for further experimental testing.
The following table summarizes predicted binding affinities for various chalcone derivatives against different protein targets, illustrating the range of interactions observed in this class of compounds.
| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR (1M17) | -7.67 |
| 2'-hydroxy-4-methoxychalcone | EGFR (1M17) | -7.11 |
| 2',4'-dihydroxy-4-methoxychalcone | EGFR (1M17) | -7.10 |
| 4'-O-caproylated-DMC | CDK2 | -9.6 |
| 4'-O-benzylated-DMC | CDK2 | -9.5 |
| Ferulic Acid | MCF-7 Receptor (2IOG) | -6.96 |
This table is generated from data found in references unsoed.ac.idnih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov
QSAR models are developed using datasets of chalcone analogues with known biological activities. nih.gov Various machine learning and statistical methods, such as Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Random Forest (RF), are employed to build these models. nih.gov The robustness and predictive power of a QSAR model are evaluated using several statistical metrics. A good model will have high values for the coefficient of determination (R²) and cross-validation coefficients (like Q²_LOO or Q²_LMO), indicating a strong correlation and high predictive capability. tandfonline.com
For example, a QSAR model developed to predict the anti-colon cancer activity of 193 chalcone derivatives achieved a high validation R² of 0.90 and Q² of 0.89, demonstrating its excellent predictive accuracy. nih.gov Another study on 2,4,6-trimethoxy chalcone derivatives produced a model with an R² of 0.7863 and an external validation coefficient (R²ext) of 0.7854. tandfonline.com
The table below presents statistical characteristics for representative QSAR models developed for chalcone derivatives, highlighting their predictive power.
| Model Type | Target Activity | R² (Determination) | Q² (Cross-Validation) | R²ext (External Validation) |
| Monte Carlo Method (CORAL) | Anti-colon cancer (HT-29) | - | 0.89 | 0.90 |
| Multiple Linear Regression | CDK1 Inhibition | 0.7863 | 0.6663 | 0.7854 |
| Chalcone-Thiazole Hybrids | DNA Gyrase B Inhibition | High | High | Good |
This table is generated from data found in references nih.govtandfonline.comrsc.org.
A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. These descriptors are numerical representations of specific molecular properties, which can be constitutional, topological, geometrical, or electronic in nature.
For chalcone derivatives, QSAR studies have identified several key descriptors correlated with their activity. tandfonline.comrsc.org For instance, descriptors such as ETA_dPsi_A (related to atomic electronic properties), WTPT-5 (a topological descriptor), and GATS7s (a geary autocorrelation descriptor) have been found to be significant in models predicting anticancer activity. tandfonline.com Other important descriptors identified in studies of chalcone-thiazole hybrids include AATS8i and AVP-1. rsc.org
Theoretical Chemistry Calculations
Theoretical chemistry calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules like this compound. These calculations can determine molecular geometries, conformational preferences, and electronic properties that govern chemical behavior.
Conformational analyses performed using theoretical calculations have shown that chalcones can exist in different spatial arrangements, primarily defined as s-cis and s-trans conformers. researchgate.net For chalcones derived from vanillin, which are structurally similar to this compound, calculations have identified the s-cis conformation as being predominant and more stable. ufms.brufms.br This stability is attributed to greater planarity, which allows for more effective electron delocalization across the molecule. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of chalcone derivatives, including this compound. DFT calculations allow for the determination of various electronic and structural properties with a good balance between accuracy and computational cost.
Research on closely related hydroxy and methoxy-substituted chalcones demonstrates the utility of DFT in understanding their molecular structure and reactivity. For instance, DFT calculations have been employed to optimize the molecular geometry of chalcones, providing insights into bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for understanding the molecule's stability and preferred spatial arrangement.
Furthermore, DFT is used to calculate key quantum chemical parameters that describe the reactivity of the molecule. These parameters include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions.
While specific DFT data for this compound is not extensively detailed in publicly available literature, the principles from studies on analogous chalcones are directly applicable. For example, analysis of other hydroxychalcones has shown that the presence and position of hydroxyl and methoxy groups significantly influence the electron distribution and reactivity of the molecule.
Conformational Analysis and Stability Studies
The flexibility of the α,β-unsaturated ketone linker in chalcones allows for the existence of different conformers. Conformational analysis is therefore essential to identify the most stable three-dimensional structure of this compound, which in turn governs its physical and biological properties.
Computational studies on similar chalcones have revealed that the s-cis and s-trans conformers are the most significant. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.
s-cis conformation: In this arrangement, the carbonyl group and the vinyl double bond are on the same side of the single bond connecting them.
s-trans conformation: Here, the carbonyl group and the vinyl double bond are on opposite sides of the connecting single bond.
Theoretical calculations on 4-hydroxychalcone (B181621) have shown that the s-cis conformers are generally more stable than the s-trans conformers. This increased stability is attributed to a higher degree of planarity in the s-cis form, which enhances electron delocalization across the molecule. The planarity is influenced by the dihedral angles between the aromatic rings and the enone bridge.
For substituted chalcones, the nature and position of the substituents on the aromatic rings play a crucial role in determining the most stable conformation. The methoxy and hydroxy groups in this compound are expected to influence the conformational preference through electronic effects and potential intramolecular hydrogen bonding.
Below is a table summarizing typical conformational stability data for a related chalcone, 4-hydroxychalcone, as determined by computational methods.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |
| s-cis (a) | 0.23 | 35.0 | ~180 (C-C-C=O), ~0 (C-C=C-C) |
| s-cis (b) | 0.00 | 52.0 | ~180 (C-C-C=O), ~180 (C-C=C-C) |
| s-trans (c) | 1.24 | 6.4 | ~0 (C-C-C=O), ~0 (C-C=C-C) |
| s-trans (d) | 1.22 | 6.6 | ~0 (C-C-C=O), ~180 (C-C=C-C) |
Note: Data is for 4-hydroxychalcone and serves as an illustrative example of the type of information obtained from conformational analysis.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational changes, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor.
While specific molecular dynamics simulation studies focusing solely on this compound are not readily found in the reviewed literature, the application of this technique to other substituted chalcones highlights its potential. For instance, MD simulations have been used to investigate the stability of chalcone-protein complexes, providing insights into the binding modes and interaction energies. These studies often reveal the key amino acid residues involved in the interaction and the role of water molecules in mediating the binding.
In the context of this compound, MD simulations could be employed to:
Explore the conformational landscape of the molecule in different solvents to understand how the environment affects its structure and flexibility.
Investigate the dynamics of its interaction with biological targets, which is crucial for understanding its mechanism of action in various biological processes.
Calculate binding free energies, which provide a quantitative measure of the affinity of the chalcone for a particular receptor.
The insights gained from such simulations would be invaluable for the rational design of new chalcone derivatives with enhanced properties.
Analytical and Characterization Techniques for 4 Methoxy 4 Hydroxychalcone
Chromatographic Techniques
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental technique utilized in the analysis of 4-Methoxy-4'-hydroxychalcone, primarily for monitoring the progress of its synthesis and assessing the purity of the final product. rasayanjournal.co.inrasayanjournal.co.in In the synthesis of this chalcone (B49325), TLC is used to determine the completion of the reaction between 4-methoxyacetophenone and 4-hydroxybenzaldehyde (B117250). rasayanjournal.co.inscitepress.org
The purity of the synthesized this compound is confirmed when a single spot is observed on the TLC plate after development. rasayanjournal.co.inrasayanjournal.co.in For instance, in one study, the purity of the synthesized compound was checked using a solvent system of n-hexane and ethyl acetate (B1210297) in a 6:4 ratio as the eluent, which resulted in a single spot, indicating a pure compound. rasayanjournal.co.in Another study reported a retention factor (Rf) of 0.76 for the pure chalcone. rasayanjournal.co.in The visualization of spots on the TLC plate allows for a qualitative assessment of the number of components in a sample. rasayanjournal.co.inrasayanjournal.co.in
| Parameter | Description | Source |
|---|---|---|
| Application | Monitoring reaction completion and assessing product purity | rasayanjournal.co.inrasayanjournal.co.inscitepress.org |
| Eluent System | n-hexane: ethyl acetate (6:4) | rasayanjournal.co.in |
| Purity Indication | A single spot on the TLC plate | rasayanjournal.co.inrasayanjournal.co.in |
| Reported Rf Value | 0.76 | rasayanjournal.co.in |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and characterization of this compound. rasayanjournal.co.inmdpi.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide detailed information about the compound's structure and purity. rasayanjournal.co.in
In the analysis of synthesized this compound, a single peak in the gas chromatogram indicates the purity of the compound. rasayanjournal.co.in For example, a study showed a chromatogram with one peak at a retention time of 50 minutes, corresponding to 100% purity. rasayanjournal.co.in The mass spectrum provides further confirmation by showing a molecular ion peak (M+) at a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the compound. For this compound, a molecular ion peak at m/z 254 has been reported, which matches its molecular weight. rasayanjournal.co.in Another study utilizing headspace GC-MS identified the 4-methoxychalcone (B190469) peak at a retention time of 40.833 minutes. mdpi.com
The GC-MS system is typically equipped with a capillary column, such as a DB-5 fused silica (B1680970) column, and uses an inert carrier gas like helium. mdpi.com The oven temperature is programmed to increase gradually to ensure proper separation of the components. mdpi.com The mass spectrometer then detects and fragments the molecules, providing a unique mass spectrum that serves as a molecular fingerprint. rasayanjournal.co.inmdpi.com
| Parameter | Condition/Value | Source |
|---|---|---|
| Instrumentation | Gas chromatograph coupled with a mass spectrometer | rasayanjournal.co.inmdpi.com |
| Column | DB-5 fused silica capillary column (30 m x 0.25 mm–0.25 μm) | mdpi.com |
| Carrier Gas | Ultrapure helium (1.0 mL/min) | mdpi.com |
| Oven Temperature Program | Initial 60°C for 5 min, ramped to 300°C at 10°C/min, hold at 300°C for 5 min | mdpi.com |
| Reported Retention Time | 50 minutes; 40.833 minutes (Headspace GC-MS) | rasayanjournal.co.inmdpi.com |
| Molecular Ion Peak (m/z) | 254 | rasayanjournal.co.in |
Advanced Biological Assay Techniques
Western blot analysis is a key technique for investigating the effect of chalcone derivatives on the expression levels of specific proteins in cells. This method is instrumental in elucidating the molecular mechanisms underlying the biological activities of these compounds. nih.govplos.org
In studies involving chalcone derivatives, Western blotting has been used to assess their impact on proteins involved in inflammation and cell signaling pathways. nih.govnih.gov For instance, research has shown that certain hydroxychalcone (B7798386) derivatives can inhibit the induction of cyclooxygenase-2 (COX-2) protein, which is involved in prostaglandin (B15479496) E2 production. nih.gov In one study, treatment with a 2'-hydroxychalcone (B22705) derivative was found to suppress the TPA-induced expression of COX-2 protein in rat peritoneal macrophages. nih.gov
The general procedure for Western blotting involves several steps. First, cells are treated with the compound of interest, and then whole-cell extracts are prepared. plos.orgresearchgate.net The proteins from these extracts are separated based on their size by gel electrophoresis and then transferred to a membrane. This membrane is then incubated with specific primary antibodies that recognize the target protein, followed by a secondary antibody that is linked to a detection system. The resulting bands indicate the presence and relative abundance of the target protein, with a housekeeping protein like β-actin or GAPDH often used as a loading control to ensure equal protein loading across samples. nih.govmdpi.com
| Target Protein | Cell Line/System | Observed Effect of Chalcone Derivative | Source |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Rat Peritoneal Macrophages | Inhibition of TPA-induced protein expression | nih.gov |
| iNOS and COX-2 | RAW 264.7 Macrophages | Suppression of LPS-induced protein expression | mdpi.com |
| E-cadherin, Vimentin, p-β-catenin, Akt, p-Akt, mTOR, p-mTOR | HCT-116 and LoVo cells | Overexpression of E-cadherin and downregulation of other proteins | nih.gov |
| Heme Oxygenase-1 (HO-1) | RAW264.7 Macrophages | Induction of protein expression | plos.orgresearchgate.net |
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing insights into how compounds like methoxy-substituted hydroxychalcones affect gene expression. nih.govbg.ac.rs This method is crucial for understanding the regulatory effects of these compounds on various cellular processes at the genetic level.
Research has utilized qRT-PCR to evaluate the influence of methoxy-substituted hydroxychalcones on the expression of virulence-associated genes in bacteria. For example, studies on Acinetobacter baumannii have shown that treatment with a 2'-hydroxy-2-methoxychalcone (B1637944) led to the downregulation of genes such as ompA, bap, and abaI, which are involved in biofilm formation, adhesion, and quorum sensing. nih.govbg.ac.rs
In another context, qRT-PCR has been employed to assess the impact of chalcones on antioxidant gene expression in PC12 cells. mdpi.com The results indicated that certain active chalcones could up-regulate the mRNA levels of antioxidant genes like GCLC and HO-1. mdpi.com The process of qRT-PCR involves extracting total RNA from treated cells, reverse transcribing it into complementary DNA (cDNA), and then amplifying the cDNA with gene-specific primers in a real-time PCR instrument. The expression level of the target gene is typically normalized to an internal control or housekeeping gene, such as GAPDH, to ensure accuracy. mdpi.com
| Target Gene | Organism/Cell Line | Observed Effect of Chalcone Derivative | Source |
|---|---|---|---|
| ompA, bap, abaI | Acinetobacter baumannii | Downregulation of mRNA expression | nih.govbg.ac.rs |
| GCLC, HO-1 | PC12 cells | Upregulation of mRNA levels | mdpi.com |
| NRF2, NQO1 | PC12 cells | Induction of gene expression | ljmu.ac.uk |
Biochemical Pathways and Metabolism Pre Clinical Focus
Role as an Intermediate in Flavonoid Biosynthesis
Chalcones are a class of organic compounds that serve as central precursors in the biosynthesis of a wide array of plant secondary metabolites, most notably flavonoids. nih.gov Hydroxychalcones, including 4-Methoxy-4'-hydroxychalcone, are recognized as intermediary compounds in the natural biosynthetic pathways that lead to the formation of flavonoids. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The core structure of chalcones, featuring a C6-C3-C6 backbone, is assembled from precursors like p-coumaroyl-CoA and malonyl-CoA. nih.gov This initial chalcone (B49325) scaffold can then undergo a series of enzymatic modifications, such as isomerization and cyclization, to produce various classes of polyphenolic compounds, including flavanones, flavones, flavonols, and anthocyanidins. nih.govmbl.or.kr Therefore, this compound represents a key molecular checkpoint from which the vast structural diversity of flavonoids can be generated within plants.
Intestinal Elimination Studies
The metabolic fate of this compound has been investigated in pre-clinical models to understand its behavior following administration. openmedicinalchemistryjournal.com In a study utilizing a perfused rat intestinal model, which mimics oral administration, the intestinal elimination and metabolism of this compound were examined. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The proximal jejunum of rats was perfused with a solution containing the compound at a concentration of 240 μM. openmedicinalchemistryjournal.comresearchgate.net
Over the 90-minute duration of the ex vivo experiment, the elimination kinetics were monitored. openmedicinalchemistryjournal.comresearchgate.net The results indicated that this compound, being a relatively nonpolar chalcone, exhibited a high rate of elimination from the intestinal lumen. openmedicinalchemistryjournal.comresearchgate.net This disappearance from the perfusate suggests absorption into or across the intestinal tissue, where it can then undergo metabolic transformations. openmedicinalchemistryjournal.com
Phase II Biotransformation Pathways
Phase II biotransformation is a critical step in the metabolism of xenobiotics, involving the conjugation of the parent compound with endogenous molecules to increase water solubility and facilitate excretion. Studies on this compound have identified several key Phase II metabolic pathways occurring in the intestine. openmedicinalchemistryjournal.comresearchgate.net Analysis of perfusate samples from rat intestinal elimination studies using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) confirmed the formation of multiple conjugated metabolites. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net
Glucuronidation, the conjugation with glucuronic acid, was identified as a significant metabolic pathway for this compound. openmedicinalchemistryjournal.comresearchgate.net HPLC-MS analysis of the rat intestinal perfusate detected the presence of glucuronide conjugates of the parent molecule. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net This process is a common detoxification pathway for phenolic compounds, enhancing their hydrophilicity.
Sulfation, the transfer of a sulfonate group to the molecule, was also observed as a Phase II biotransformation route. openmedicinalchemistryjournal.comresearchgate.net The analysis of the intestinal perfusate confirmed the formation of sulfate (B86663) conjugates of this compound. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net
Conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant, was another identified metabolic pathway. openmedicinalchemistryjournal.comresearchgate.net The presence of glutathione conjugates of this compound was confirmed in the HPLC-MS analysis of the rat intestinal perfusate. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net Chalcones, as α,β-unsaturated ketones, possess an electrophilic center that can react with cellular thiols like GSH, and this reactivity is often associated with their biological activities. scielo.br
Table 1: Identified Phase II Metabolites of this compound in Rat Intestinal Perfusate
| Parent Compound | Conjugate Type | Analytical Method | Finding |
| This compound | Glucuronide | HPLC-MS | Presence of glucuronide conjugates detected. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net |
| This compound | Sulfate | HPLC-MS | Presence of sulfate conjugates detected. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net |
| This compound | Glutathione | HPLC-MS | Presence of glutathione conjugates detected. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net |
Enzymatic Glycosylation Processes
Glycosylation is a process that can improve the water solubility, stability, and metabolic properties of compounds like chalcones. nih.gov The enzymatic glycosylation of this compound has been successfully demonstrated using various glucosyltransferases. mbl.or.krnih.gov
In one study, the biotransformation of trans-4'-hydroxy-4-methoxychalcone was tested with a panel of eight different glycosyltransferases from bacterial, plant, and fungal origins. nih.govresearchgate.net Five of the tested enzymes were found to effectively glycosylate the compound. nih.gov Notably, the flavonoid 7-O-glucosyltransferase Sbaic7OGT, derived from Scutellaria baicalensis, exhibited the highest efficacy, achieving a conversion rate of over 75%. nih.gov The enzyme YjiC from Bacillus licheniformis also showed good activity, with a conversion rate between 54% and 68%. nih.gov
Another study utilized a whole-cell biotransformation system with Bacillus subtilis ATCC 6633, which expresses a glycosyltransferase (BsGT1). mbl.or.kr This system successfully converted 4-hydroxy-4'-methoxychalcone into its corresponding glucoside, 4'-methoxychalcone (B191833) 4-O-β-D-glucoside, with a high yield of 74.79%. mbl.or.kr These studies highlight the potential of enzymatic processes to create glycosylated derivatives of this compound. mbl.or.krnih.gov
Table 2: Enzymatic Glycosylation of this compound
| Enzyme | Source Organism | Substrate | Product | Conversion Rate / Yield |
| Flavonoid 7-O-glucosyltransferase (Sbaic7OGT) | Scutellaria baicalensis | trans-4'-hydroxy-4-methoxychalcone | Glycoside | > 75% nih.gov |
| Glucosyltransferase (YjiC) | Bacillus licheniformis | trans-4'-hydroxy-4-methoxychalcone | Glycoside | 54-68% nih.gov |
| Glycosyltransferase (BsGT1) | Bacillus subtilis | 4-hydroxy-4'-methoxychalcone | 4'-methoxychalcone 4-O-β-D-glucoside | 74.79% mbl.or.kr |
Future Research Directions and Therapeutic Potential
Elucidation of Underexplored Molecular Targets
While chalcones are known to interact with a wide array of biological targets, the specific molecular landscape for 4-Methoxy-4'-hydroxychalcone remains partially charted. jocpr.comacs.org Preclinical studies have broadly linked chalcones to activities such as anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. nih.govnih.gov These effects are often attributed to interactions with enzymes like cyclo-oxygenase (COX), monoamine oxidase (MAO), and various protein kinases. jocpr.commdpi.com However, the precise and potentially unique targets of this compound require more granular investigation.
Future research should prioritize the identification of novel protein-binding partners and signaling pathways modulated by this specific chalcone (B49325). For instance, recent studies have highlighted the potential of chalcone derivatives as senolytics, which selectively eliminate senescent cells. researchgate.net Research on 4-bromo-4'-methoxychalcone, a close analogue, revealed selective cytotoxicity towards senescent human aortic endothelial cells (HAEC), an effect that surpassed that of the known senolytic fisetin. researchgate.net This suggests that this compound could have unexplored targets within the complex network of cellular senescence, such as the p16INK4a pathway or the retinoid acid-related orphan receptor alpha (ROR-α). researchgate.net Furthermore, computational studies predict that certain chalcone derivatives may inhibit enzymes critical in neurodegenerative diseases, such as acetylcholinesterase (AChE), catechol-O-methyltransferase (COMT), and monoamine oxidase B (MAO-B). acs.org Systematic screening of this compound against a panel of such enzymes could uncover previously unknown therapeutic applications.
Development of Novel Analogues with Enhanced Specificity
The synthetic tractability of the chalcone framework allows for extensive structural modification to optimize potency and target specificity. nih.govacs.org The Claisen-Schmidt condensation, a common method for chalcone synthesis, readily accommodates a variety of substituted acetophenones and benzaldehydes, enabling the creation of large libraries of analogues. nih.govscitepress.orgresearchgate.net Research has consistently shown that the nature and position of substituents on both aromatic rings significantly influence biological activity. jocpr.commdpi.com
The development of novel analogues of this compound with enhanced specificity is a promising avenue. Structure-activity relationship (SAR) studies have provided a roadmap for such endeavors. For example, the introduction of a bromine atom to the 4-methoxychalcone (B190469) structure was found to increase its selectivity for senescent endothelial cells over fibroblasts. researchgate.net Similarly, studies on other chalcones have demonstrated that the placement of hydroxyl and methoxy (B1213986) groups is critical for anti-inflammatory and antioxidant activities. mdpi.com The development of 2′-hydroxychalcone analogues as inhibitors of human acetylcholinesterase has shown that derivatives with methoxy substituents on one ring and a piperidinyl ethyl ether substituent on the other were generally more potent. nih.gov By systematically modifying the this compound core—for instance, by introducing different halogens, alkyl chains, or heterocyclic moieties like piperazine (B1678402)—researchers can fine-tune the molecule's interaction with specific targets, such as VEGFR-2 kinase or acetylcholinesterase, thereby enhancing its therapeutic index. acs.orgnih.gov
| Parent Compound | Analogue/Modification | Observed Effect | Potential Implication | Reference |
|---|---|---|---|---|
| 4-Methoxychalcone | Addition of a bromo group (4-bromo-4'-methoxychalcone) | Increased cytotoxic selectivity towards senescent endothelial cells (HAEC) over fibroblasts (IMR90). | Enhances specificity for anti-senescence applications. | researchgate.net |
| 2'-Hydroxychalcones | Addition of methoxy groups on Ring A and a piperidinyl ethyl ether on Ring B | Generally more potent inhibition of human acetylcholinesterase (AChE). | Improves potency for neuroprotective strategies. | nih.gov |
| Chalcone Core | Incorporation of a piperazine moiety | Development of hybrids targeting VEGFR-2 kinase. | Creates analogues with anti-angiogenic potential for cancer therapy. | acs.org |
| 4'-Hydroxychalcone (B163465) | Comparison of 2',4'-dihydroxychalcone (B613834) derivatives vs. 4'-hydroxychalcone | Substituted 2',4'-dihydroxychalcone derivatives demonstrated stronger anti-inflammatory activity. | Hydroxylation patterns are key to enhancing anti-inflammatory effects. | jocpr.com |
Integration of Multi-Targeted Pharmacological Strategies
The complexity of chronic diseases like cancer and neurodegenerative disorders often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. Chalcones are particularly well-suited for such strategies due to their ability to interact with a wide range of proteins and pathways. acs.orgacs.org Future research on this compound should focus on harnessing this inherent promiscuity to design rational multi-targeted agents.
One approach involves creating hybrid molecules that combine the chalcone scaffold with other known pharmacophores. For example, novel piperazine-chalcone hybrids have been synthesized to target VEGFR-2 kinase, a key regulator of angiogenesis in cancer. acs.org This strategy aims to merge the pharmacological profiles of both moieties to achieve a synergistic therapeutic effect. Another avenue is the rational design of single-molecule, multi-target inhibitors. Computational and experimental studies have shown that chalcone derivatives can be engineered to inhibit multiple enzymes involved in a single disease pathology. acs.org For instance, certain derivatives are predicted to inhibit COMT, AChE, and MAO-B, all of which are relevant targets in neurodegenerative conditions. acs.org By exploring the potential of this compound and its analogues to act as multifunctional agents, researchers can develop novel therapies that offer a more holistic treatment approach compared to single-target drugs.
Addressing Bioavailability and Delivery Challenges in Pre-clinical Models
A critical hurdle in translating the therapeutic potential of chalcones from the laboratory to clinical use is their often-poor pharmacokinetic profile, including low bioavailability. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com A pre-clinical study using a perfused rat intestinal model provided specific insights into the challenges associated with 4'-hydroxy-4-methoxychalcone (B191451). openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The investigation revealed that the compound undergoes intestinal elimination and is subject to extensive Phase 2 metabolism, with HPLC-MS analysis identifying the formation of glucuronide, sulfate (B86663), and glutathione (B108866) conjugates. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This metabolic transformation can limit the amount of active compound that reaches systemic circulation.
Future research must focus on strategies to overcome these bioavailability and delivery issues. One explored strategy is the synthesis of prodrugs, such as Mannich bases. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The study compared 4'-hydroxy-4-methoxychalcone to its bis-Mannich analogue and found differences in their intestinal elimination and metabolism, demonstrating how structural modifications can alter pharmacokinetic behavior. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Aminoalkylation to create Mannich bases can improve water solubility and potentially leverage transport systems in the small intestine, thus enhancing absorption. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Other advanced drug delivery strategies, such as encapsulation in nanoparticles, liposomes, or the development of self-nanoemulsifying drug delivery systems (SNEDDS), could also be explored in pre-clinical models to protect the compound from premature metabolism and improve its systemic exposure.
| Parameter | Observation | Implication for Bioavailability | Reference |
|---|---|---|---|
| Intestinal Elimination | The compound showed a higher elimination rate over a 90-minute ex vivo experiment compared to its bis-Mannich derivative. | Suggests rapid clearance from the intestinal lumen, potentially limiting absorption time. | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Phase 2 Metabolism | HPLC-MS analysis identified the presence of glucuronide, sulfate, and glutathione conjugates in the perfusates. | Extensive first-pass metabolism in the intestine reduces the amount of parent compound available for absorption. | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Structural Modification | A bis-Mannich analogue showed different intestinal disappearance and sulfation characteristics. | Demonstrates that chemical modification (prodrug strategy) can alter metabolic fate and improve delivery potential. | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
Q & A
Basic: What analytical methods are recommended for structural characterization and purity assessment of 4-methoxy-4'-hydroxychalcone?
Answer:
Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) is optimal for structural elucidation. For purity assessment, combine reversed-phase HPLC (e.g., Gemini-NXC18 column, acetonitrile/water with 0.1% formic acid gradient) with nuclear magnetic resonance (NMR) to confirm absence of impurities. Flowing Atmospheric Pressure Afterglow mass spectrometry (FAPA-MS) is advantageous for rapid analysis without derivatization, particularly for low molecular weight chalcones .
Basic: How can researchers synthesize this compound derivatives for structure-activity studies?
Answer:
A common approach involves Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-hydroxybenzaldehyde under alkaline conditions. For cyclized derivatives (e.g., flavanones), acid-catalyzed intramolecular cyclization (e.g., H₂SO₄ in ethanol) is used. Validate products via ¹H/¹³C NMR and MS fragmentation patterns .
Advanced: How should experimental designs address strain-dependent biotransformation discrepancies in cyanobacterial studies of this compound?
Answer:
Cyanobacterial strains (e.g., Nostocales vs. Chroococcales) exhibit divergent metabolic pathways. For reproducible results:
- Pre-screen strains for hydrogenation activity using LC-MS/MS.
- Use multiple reaction monitoring (MRM) to track strain-specific metabolites (e.g., dihydrochalcones vs. hydroxylated derivatives).
- Optimize culture conditions (e.g., Z8 medium, 14-day incubation) to enhance biocatalytic efficiency .
Advanced: What methodological strategies resolve contradictions in reported bioactivity data (e.g., NF-κB inhibition vs. proteasome effects)?
Answer:
Discrepancies arise from assay conditions (e.g., cell type, concentration ranges). To clarify:
- Use isoform-specific proteasome inhibitors (e.g., lactacystin) as controls in NF-κB luciferase reporter assays.
- Perform dose-response curves (0.1–50 µM) to differentiate direct proteasome inhibition from downstream signaling effects.
- Validate findings with siRNA knockdown of proteasome subunits .
Basic: What are the key considerations for stabilizing this compound in experimental settings?
Answer:
Store lyophilized powder at -20°C under desiccation. For solubility, use DMSO or methanol (≤10 mM stock). Avoid prolonged exposure to light or acidic conditions to prevent degradation. Centrifuge liquid samples at 500×g to prevent aggregation .
Advanced: How do substituent positions (e.g., 2' vs. 4' hydroxyl/methoxy groups) influence metabolic pathways in microbial models?
Answer:
Substituent positioning dictates regioselectivity in microbial hydrogenation. For example:
- 2'-Hydroxy derivatives undergo flavanone formation via cyanobacterial biotransformation.
- 4'-Methoxy groups favor dihydrochalcone production.
- Use UHPLC-ESI-MS/MS with SRM/MRM modes to map metabolic intermediates (e.g., 4″-hydroxydihydrochalcone vs. diphenylpropanols) .
Advanced: What are the challenges in quantifying trace metabolites of this compound in complex matrices (e.g., cyanobacterial extracts)?
Answer:
Matrix interference (e.g., chlorophyll, carotenoids) necessitates solid-phase extraction (SPE) with OASIS MCX cartridges. Optimize mobile phase gradients (acetonitrile/ammonium formate) to separate analytes. Use deuterated internal standards (e.g., d₆-4-methoxy-4'-hydroxychalcone) for accurate quantification .
Basic: What biological activities are mechanistically linked to this compound’s structure?
Answer:
The α,β-unsaturated ketone moiety enables Michael addition with cellular thiols, contributing to proteasome inhibition. Methoxy groups enhance lipophilicity, improving membrane permeability. Hydroxyl groups facilitate hydrogen bonding with targets like NF-κB or BMP receptors .
Advanced: How can researchers leverage fragmentation patterns in mass spectrometry to distinguish chalcone isomers?
Answer:
In positive ion mode, this compound exhibits a base peak at m/z 270.28 ([M+H]⁺) with diagnostic fragments at m/z 152 (retro-Diels-Alder cleavage) and m/z 118 (loss of methoxy group). Compare with 2'-methoxy analogs, which show distinct fragment ions at m/z 136 and 107 .
Advanced: What in silico tools complement experimental studies of this compound’s bioactivity?
Answer:
Molecular docking (e.g., AutoDock Vina) predicts interactions with proteasome subunits (e.g., β5 subunit). QSAR models assess substituent effects on cytotoxicity. DFT calculations (e.g., Gaussian 09) evaluate electron distribution in the enone system for reactivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
